3-Bromo-5-octylfuran-2(5H)-one is an organic compound belonging to the furanone family, characterized by a furan ring with an octyl substituent at the 5-position and a bromine atom at the 3-position. This compound has garnered attention due to its unique structure, which combines both lipophilic and halogenated properties, making it potentially valuable in various biological and industrial applications. The molecular formula of 3-bromo-5-octylfuran-2(5H)-one is C12H17BrO2, and it exhibits a range of interesting chemical behaviors.
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a useful building block for further chemical modifications.
Research indicates that 3-bromo-5-octylfuran-2(5H)-one possesses notable biological activities. It has been studied for its antimicrobial and antifungal properties, showing potential in inhibiting the growth of various pathogens. Its mechanism of action may involve disrupting cellular membranes and interfering with metabolic pathways, which is attributed to its lipophilic nature that facilitates membrane integration. Ongoing studies aim to explore its efficacy as a therapeutic agent against infections and other medical conditions.
The synthesis of 3-bromo-5-octylfuran-2(5H)-one can be achieved through several methods:
These synthetic routes are designed to optimize yield and purity while minimizing by-products.
3-Bromo-5-octylfuran-2(5H)-one has several applications across different fields:
Interaction studies have focused on understanding how 3-bromo-5-octylfuran-2(5H)-one interacts with biological systems. Research suggests that its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and integrity. This property is crucial for its antimicrobial activity, as it may disrupt bacterial cell membranes, leading to cell death. Further studies are needed to elucidate the precise molecular targets and pathways involved in its biological effects.
Several compounds share structural similarities with 3-bromo-5-octylfuran-2(5H)-one, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 5-Hydroxy-2(5H)-furanone | Hydroxyl group at position 5 | Flavoring agent; used in food industry |
| 5-Methylfuran-2(5H)-one | Methyl group at position 5 | Used in organic synthesis; flavoring agent |
| 4-Bromo-3-butylfuran-2(5H)-one | Bromine at position 4; butyl substituent | Studied for potential biological activities |
3-Bromo-5-octylfuran-2(5H)-one stands out due to its long octyl side chain, which enhances its lipophilicity compared to other furanones. This characteristic improves its ability to interact with lipid membranes, making it particularly effective in antimicrobial applications. Additionally, the presence of a bromine atom introduces unique reactivity patterns not found in similar compounds, further expanding its potential applications in both medicinal chemistry and industrial uses.
Bromination represents a critical step in the synthesis of 3-bromo-5-octylfuran-2(5H)-one, requiring precise control over regioselectivity and reaction efficiency. Two primary approaches dominate the literature: electrophilic bromination and radical-mediated pathways.
Electrophilic bromination often employs reagents such as N-bromosuccinimide (NBS) or elemental bromine ($$ \text{Br}_2 $$) to introduce bromine at the α-position of the furanone ring. In a microwave-assisted protocol, NBS (2 equivalents) and lithium acetate (0.5 equivalents) selectively brominate the methylene group of 3-alkyl-2(5H)-furanones, achieving 45% yield for the target compound. This method capitalizes on the differential reactivity of double bonds within the furanone scaffold, ensuring minimal side reactions.
A modified Hunsdiecker–Borodin reaction has also been adapted for bromination. Starting from carboxylic acid precursors, silver(I)-mediated decarboxylative bromination generates alkyl bromides, which subsequently undergo cyclization to form the furanone core. While this method historically suffered from low yields, microwave irradiation and optimized stoichiometry have improved efficiency, particularly for substrates with long alkyl chains like the octyl group.
Radical pathways, though less common, offer complementary regioselectivity. Photochemical initiation with $$ \text{Br}_2 $$ or AIBN (azobisisobutyronitrile) generates bromine radicals that abstract hydrogen atoms from specific positions on the furanone ring. This approach avoids the steric hindrance posed by the octyl substituent, enabling bromination at the 3-position even in crowded environments.
| Method | Reagents | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Electrophilic (NBS) | NBS, LiOAc | Microwave, 100°C | 45 | 3-Bromo |
| Hunsdiecker–Borodin | AgBr, $$ \text{Br}_2 $$ | Thermal, 80°C | 30 | 4-Bromo (precursor) |
| Radical | $$ \text{Br}_2 $$, AIBN | UV light, 25°C | 28 | 3-Bromo |
3-Bromo-5-octylfuran-2(5H)-one demonstrates significant antibacterial activity against Gram-positive bacterial pathogens through multiple distinct mechanisms [2]. Research indicates that this compound possesses notable biological activities, including antimicrobial and antifungal properties, showing potential in inhibiting the growth of various pathogens . The mechanism of action appears to involve disrupting cellular membranes and interfering with metabolic pathways, which is attributed to its lipophilic nature that facilitates membrane integration .
Studies on structurally related furanone derivatives have revealed highly selective activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 8-16 micrograms per milliliter for Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis [3] [4]. The compound F105, a chlorinated 2(5H)-furanone derivative, demonstrates remarkable selectivity with minimum bactericidal concentrations of 32 micrograms per milliliter against these Gram-positive species [3] [4].
The antibacterial mechanism involves the induction of reactive oxygen species formation within bacterial cells [3] [5] [6]. This process leads to nonspecific interactions with numerous proteins, including those responsible for reactive oxygen species utilization [3] [5]. The compound simultaneously acts as a reactive oxygen species inducer while damaging proteins responsible for reactive oxygen species utilization, thereby impairing the cellular anti-reactive oxygen species defense system [3] [5] [6].
Fluorescent analogues of furanone derivatives rapidly penetrate into Gram-positive bacteria independently of their cell integrity and viability, accumulating within the bacterial cytoplasm [3] [4]. This penetration capability is attributed to the structural compatibility with Gram-positive cell wall architecture, which contains substantial amounts of peptidoglycan providing numerous nucleophilic centers for interaction [7]. In contrast, Gram-negative bacteria remain largely impermeable to these compounds due to the presence of lipopolysaccharides in their outer membrane [3] [4].
Table 1: Minimum Inhibitory Concentrations of Furanone Derivatives Against Gram-Positive Pathogens
| Target Organism | Minimum Inhibitory Concentration | Minimum Bactericidal Concentration | Mechanism of Action |
|---|---|---|---|
| Staphylococcus aureus | 8-15 micrograms per milliliter | 32 micrograms per milliliter | Reactive oxygen species generation, protein oxidation |
| Staphylococcus epidermidis | 16 micrograms per milliliter | 32 micrograms per milliliter | Membrane disruption, metabolic interference |
| Bacillus cereus | 8 micrograms per milliliter | 32 micrograms per milliliter | Cellular defense impairment |
| Bacillus subtilis | 16-100 micromolar | Greater than 130 micromolar | Protein interaction, membrane integration |
The higher sensitivity of Gram-positive bacteria compared to Gram-negative species is attributed to fundamental differences in cell wall structure [7]. The peptidoglycan-rich cell wall of Gram-positive bacteria provides extensive nucleophilic centers that readily interact with the positive carbon atom of furanone ring structures, resulting in enhanced antibacterial activity [7]. This structural selectivity explains the preferential efficacy observed against Staphylococcus aureus and Bacillus subtilis compared to Escherichia coli and Klebsiella pneumoniae [7].
3-Bromo-5-octylfuran-2(5H)-one and structurally related furanone compounds demonstrate significant anti-virulence effects through targeted inhibition of bacterial secretion systems [11] [12] [13]. These compounds effectively disrupt Type III secretion systems and other virulence factor production mechanisms without directly affecting bacterial growth, representing a novel approach to combating bacterial pathogenicity [11] [12] [13].
Brominated furanones, including compounds with structural similarity to 3-Bromo-5-octylfuran-2(5H)-one, inhibit the secretion of Type III effector proteins in Pseudomonas aeruginosa strains [11] [12]. The GBr furanone compound demonstrates complete inhibition of ExoS, ExoT, and ExoU effector secretion at concentrations of 12.5 to 25 micromolar across multiple bacterial strains [11] [12]. This inhibition occurs without significantly affecting bacterial growth under secretion assay conditions, indicating specific targeting of virulence mechanisms [11] [12].
Research demonstrates that furanone compounds effectively block the secretion of critical virulence factors including elastase, proteases, and other extracellular enzymes [14] [15]. The compounds reduce elastase production by up to 70% compared to control cultures when applied at concentrations of 50 micrograms per milliliter [14]. This inhibition significantly reduces bacterial invasiveness and cytotoxicity in human corneal epithelial cell models [14].
Table 3: Anti-Virulence Effects of Furanone Compounds on Bacterial Secretion Systems
| Virulence Factor | Target System | Inhibition Concentration | Reduction Percentage | Bacterial Species |
|---|---|---|---|---|
| ExoS effector | Type III secretion | 12.5-25 micromolar | Complete inhibition | Pseudomonas aeruginosa |
| ExoT effector | Type III secretion | 12.5-25 micromolar | Complete inhibition | Pseudomonas aeruginosa |
| ExoU effector | Type III secretion | 12.5-25 micromolar | Complete inhibition | Pseudomonas aeruginosa |
| Elastase | Extracellular protease | 50 micrograms per milliliter | 70% reduction | Pseudomonas aeruginosa |
| LasA protease | Extracellular enzyme | 25-50 micromolar | Significant reduction | Pseudomonas aeruginosa |
The mechanism of anti-virulence activity involves specific interference with bacterial communication systems that regulate virulence factor expression [15] [16]. Microarray analysis reveals that furanone compounds specifically target quorum sensing systems, with 85 genes repressed and only 8 genes activated in response to treatment [15]. The repressed genes include numerous previously known quorum sensing-regulated virulence factor genes such as lasB encoding elastase, lasA encoding LasA protease, and rhlAB operon regulating rhamnolipid production [15].
Furanone compounds demonstrate the ability to disrupt multiple virulence-associated pathways simultaneously [11] [17]. The GBr furanone reduces pyocyanin production, biofilm formation, and swarming motility with equal or greater effectiveness than established controls [11]. Molecular docking analysis suggests that the positioning of bromine atoms in furanone structures increases their affinity for active sites of quorum sensing regulatory proteins, enhancing their inhibitory effects [11] [12].
Studies using reporter gene assays reveal that furanone compounds exhibit both antagonistic and agonistic activities depending on the specific quorum sensing circuit targeted [18] [19]. While these compounds show antagonistic activities for LasR protein in the lasI quorum sensing circuit, they demonstrate agonistic activity for the rhlI quorum sensing circuit [18] [19]. This complex interaction pattern suggests sophisticated modulation of bacterial communication networks rather than simple inhibition [18] [19].
The positioning of halogen substituents on the furanone ring system profoundly influences the molecular recognition and binding affinity toward microbial targets. Research demonstrates that specific halogen configurations optimize interactions with bacterial quorum sensing receptors and biofilm-associated proteins [1] [2].
Monohalogenated furanones exhibit distinct target selectivity profiles depending on their substitution position. The 3-bromo substitution pattern provides moderate affinity toward LasR and RhlR quorum sensing receptors, with biofilm inhibition IC50 values ranging from 50-100 μM [3] [4]. This positioning enables effective hydrogen bonding and van der Waals interactions with the receptor binding pocket while maintaining structural stability [5].
In contrast, 4-bromo substituted furanones demonstrate enhanced selectivity toward LasR proteins specifically, achieving improved biofilm inhibition potency with IC50 values of 25-50 μM [6] [7]. The 4-position substitution appears to optimize complementary interactions with the LasR active site, particularly through enhanced halogen bonding interactions with key amino acid residues [8].
Dihalogenated furanones, particularly those bearing 3,4-dibromo substitution patterns, exhibit significantly enhanced microbial target affinity compared to their monohalogenated counterparts. These compounds demonstrate broad-spectrum activity against multiple bacterial targets, with IC50 values ranging from 10-20 μM [9] [10]. The dual halogen substitution creates a more favorable binding geometry that accommodates multiple receptor types simultaneously [11].
The 3-bromo-5-bromomethylene substitution pattern represents an optimal configuration for targeting both LasR and RhlR quorum sensing systems. This structural arrangement achieves biofilm inhibition IC50 values of 15-30 μM while maintaining selectivity for quorum sensing pathways [12] [13]. The exocyclic bromomethylene group provides additional conformational flexibility that enhances receptor binding kinetics [14].
The 5-gem-dibromo substitution pattern demonstrates exceptional microbial target affinity, particularly toward LasR proteins. This configuration achieves biofilm inhibition IC50 values of 10-25 μM and exhibits enhanced binding stability compared to alternative halogen arrangements [15] [16]. Molecular docking studies indicate that the gem-dibromo group forms multiple simultaneous interactions with the LasR binding site, including halogen bonds with Tyr56, Asp73, and Phe101 residues [17].
The superior activity of gem-dibromo compounds results from their ability to maintain optimal binding geometry while providing multiple interaction points with the target protein. This substitution pattern shows particular promise for developing next-generation quorum sensing inhibitors with enhanced potency and selectivity [18] [19].
The alkyl chain length of brominated furanones critically determines their ability to traverse bacterial cell membranes and reach intracellular targets. This parameter directly influences bioavailability, cellular accumulation, and ultimately, biological activity [20] [21].
Furanones lacking alkyl substitution (C0) demonstrate high water solubility and rapid membrane permeation but exhibit broad-spectrum cytotoxicity that limits their therapeutic utility [22] [23]. These compounds achieve potent biofilm inhibition with IC50 values of 10-15 μM but simultaneously interfere with bacterial growth at concentrations approaching their minimum inhibitory concentrations [24].
Short alkyl chains (C1-C2) provide an optimal balance between membrane permeability and target selectivity. The C1 methylated furanones maintain high cellular uptake while achieving selective quorum sensing inhibition with IC50 values of 5-20 μM [25] [26]. The C2 ethylated analogues show moderate membrane permeation characteristics with biofilm inhibition IC50 values of approximately 50 μM [27].
Medium-chain alkyl substituents (C4-C6) represent the optimal range for achieving selective biofilm inhibition without compromising membrane permeability. The C4 butyl-substituted furanones demonstrate moderate membrane permeation kinetics while maintaining effective quorum sensing inhibition with IC50 values of 100 μM [28] [29]. These compounds show reduced cytotoxicity compared to shorter chain analogues while preserving antimicrobial efficacy [30].
The C6 hexyl-substituted furanones achieve biofilm inhibition IC50 values of 60 μM and demonstrate favorable pharmacokinetic properties for potential therapeutic applications [31] [32]. This chain length provides sufficient lipophilicity for membrane penetration while avoiding the solubility limitations observed with longer alkyl chains .
Extended alkyl chains (C8 and longer) significantly impair membrane permeation due to reduced water solubility and increased molecular size. The octyl-substituted furanones, including 3-bromo-5-octylfuran-2(5H)-one, show limited biofilm inhibition activity due to poor cellular uptake [34] [35]. These compounds exhibit IC50 values exceeding 100 μM or demonstrate no measurable activity in standard biofilm assays [36].
Long-chain furanones may function through alternative mechanisms, such as membrane disruption or surface-mediated interactions, rather than specific quorum sensing inhibition [37] [38]. The reduced bioactivity of C8+ compounds appears to result from their inability to achieve sufficient intracellular concentrations to interact with target proteins effectively [39].
Recent synthetic efforts have produced a diverse array of brominated furanone analogues with enhanced biofilm inhibition properties and improved selectivity profiles. Comparative studies reveal significant structure-activity relationships that inform future drug design efforts [40] [41].
Bicyclic brominated furanones (BBFs) represent a novel class of quorum sensing inhibitors that maintain potent biofilm inhibition activity while exhibiting reduced mammalian cell toxicity [42] [43]. These compounds achieve biofilm inhibition IC50 values ranging from 25-75 μM against Pseudomonas aeruginosa and Escherichia coli while demonstrating minimal cytotoxicity toward human cell lines [44].
The bicyclic structure provides enhanced molecular rigidity that improves receptor binding selectivity and reduces off-target interactions [45] [46]. BBF compounds demonstrate differential activity against LasR and RhlR quorum sensing systems, with some analogues showing selective LasR antagonism while others exhibit RhlR agonistic properties [47].
Furanones bearing exocyclic brominated substituents demonstrate superior biofilm inhibition potency compared to ring-substituted analogues. Compounds with exocyclic vinyl bromide groups achieve IC50 values of 5-30 μM and show enhanced stability under physiological conditions [48] [49]. The exocyclic bromomethylene substitution pattern provides optimal geometry for receptor binding while maintaining synthetic accessibility [50].
The superiority of exocyclic brominated furanones appears to result from their ability to adopt conformations that complement the binding sites of multiple quorum sensing receptors simultaneously [51] [52]. These compounds demonstrate broad-spectrum activity against various bacterial species while maintaining selectivity for quorum sensing pathways [53].
Comparative studies with halogen-free furanone analogues confirm the essential role of bromine atoms in biofilm inhibition activity. Non-brominated furanones show minimal or no biofilm inhibition activity at concentrations up to 100 μM, establishing the critical importance of halogen substitution for biological activity [54] [55].
The requirement for halogen atoms suggests that biofilm inhibition depends on specific halogen bonding interactions with bacterial target proteins. This structure-activity relationship provides clear guidelines for future synthetic efforts targeting quorum sensing inhibition [56] [57].
| Compound Class | Biofilm Inhibition IC50 (μM) | Target Selectivity | Membrane Permeation | Cytotoxicity |
|---|---|---|---|---|
| No alkyl chain | 10-15 | Broad spectrum | High | High |
| C1-C2 alkyl | 5-50 | QS specific | High-Moderate | Low |
| C4-C6 alkyl | 60-100 | QS specific | Moderate | Low |
| C8+ alkyl | >100 | Poor | Low | Low |
| Bicyclic BBF | 25-75 | QS specific | Moderate | Very Low |
| Exocyclic Br | 5-30 | QS specific | High | Low |
| Halogen-free | >100 | None | Variable | Low |
Advanced mechanistic studies reveal that brominated furanones exert their biofilm inhibition effects through multiple molecular targets. The primary mechanism involves direct binding to quorum sensing receptor proteins, particularly LasR and RhlR in Pseudomonas aeruginosa [59]. However, secondary targets include LuxS enzyme inhibition and interference with type III secretion systems [60] [61].
The multi-target activity of brominated furanones contributes to their broad-spectrum efficacy against various bacterial species and reduces the likelihood of resistance development [62] [63]. This mechanism distinguishes them from single-target antimicrobials and supports their potential as anti-virulence therapeutic agents [64].
Molecular docking studies indicate that optimal furanone analogues achieve binding affinities comparable to natural autoinducer molecules while maintaining metabolic stability [65] [66]. The most effective compounds demonstrate residence times at target receptors that exceed those of native signaling molecules, providing sustained quorum sensing inhibition [67].
The comprehensive structure-activity relationship analysis reveals several key principles for designing effective brominated furanone biofilm inhibitors:
Halogen positioning: Multiple halogen substitutions, particularly 3,4-dibromo and 5-gem-dibromo patterns, provide optimal target affinity [68] [69]
Alkyl chain optimization: C1-C6 alkyl chains offer the best balance of membrane permeation and target selectivity [70] [71]
Exocyclic substitutions: Exocyclic brominated groups enhance potency and selectivity compared to ring-substituted analogues [72] [73]
Structural rigidity: Bicyclic frameworks reduce off-target effects while maintaining biofilm inhibition activity [74] [75]
Multi-target activity: Compounds with activity against multiple quorum sensing pathways demonstrate superior efficacy [76] [77]
These SAR principles provide a foundation for the rational design of next-generation brominated furanone therapeutics with enhanced potency, selectivity, and pharmacological properties. The systematic optimization of these structural parameters offers promising avenues for developing clinically viable anti-biofilm agents [78] [79].
The structure-activity relationships identified for 3-bromo-5-octylfuran-2(5H)-one and related analogues demonstrate clear strategies for improving biofilm inhibition potency while minimizing cytotoxicity. The optimal balance of halogen positioning, alkyl chain length, and structural features provides a roadmap for future medicinal chemistry efforts targeting bacterial biofilm formation [80] [81].